

What is the chemical structure of Lugrandoside?

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Compound of Interest

Compound Name: *Lugrandoside*

Cat. No.: *B15137834*

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An In-depth Technical Guide to the Chemical Structure of **Lugrandoside**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of **Lugrandoside**, a phenylpropanoid glycoside. The information is compiled from spectroscopic data and phytochemical investigations.

Chemical Structure and Properties

Lugrandoside is a complex natural product first isolated from the caulinary leaves of *Digitalis lutea* L. and *Digitalis grandiflora* Miller.^{[1][2]} It has also been found in *Digitalis davisiana* Heywood. The structure of **Lugrandoside** was elucidated through chemical and spectral analysis, including UV, IR, Mass Spectrometry, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2]}

The definitive chemical structure is identified as 3,4-dihydroxy-β-phenylethoxy-O-β-D-glucopyranosyl-(1 → 6)-4-O-trans-caffeoyl-β-D-glucopyranoside.^{[1][2][3]}

The key structural features consist of:

- A 3,4-dihydroxyphenylethanol aglycone.
- A disaccharide unit composed of two β-D-glucopyranose moieties linked via a (1 → 6) glycosidic bond.

- A trans-caffeoyl group esterified to the 4-position of the inner glucose residue.

A 2D representation of the chemical structure of **Lugrandoside** is provided below:

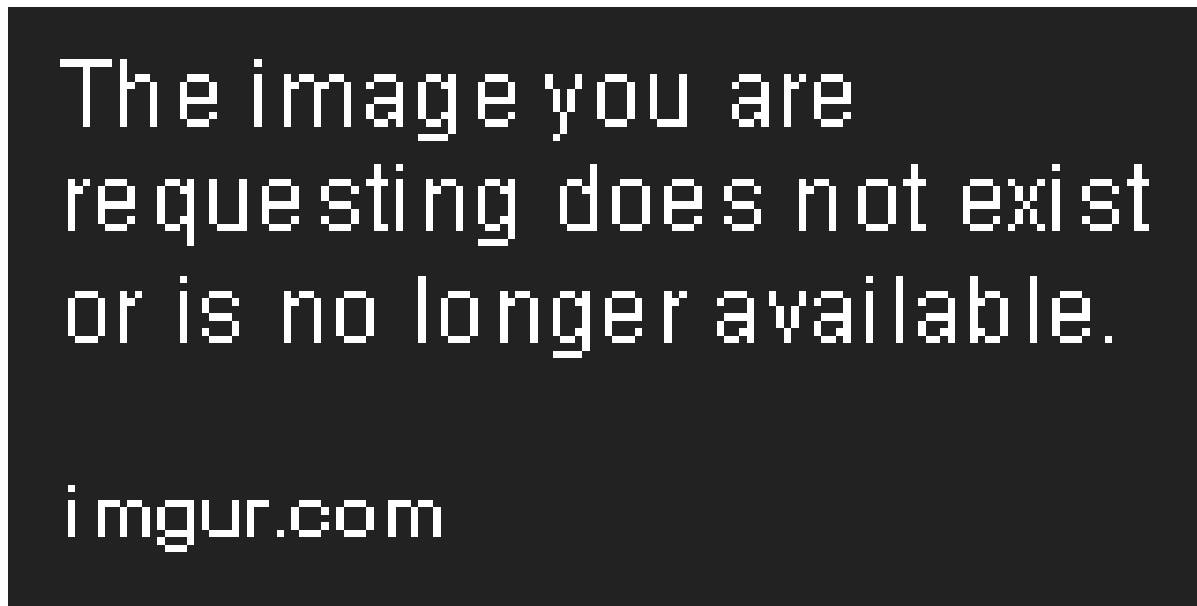


Figure 1. 2D Chemical Structure of **Lugrandoside**.

Physicochemical Properties

The known quantitative and qualitative properties of **Lugrandoside** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₉ H ₃₆ O ₁₆	[4]
Molecular Weight	640.59 g/mol	[3]
Appearance	Colourless, amorphous, hygroscopic powder	[2]
Specific Rotation	[α] ²⁰ _D : -23° (c 0.7, EtOH)	[2]
CAS Number	117457-37-1	

Spectroscopic Data

The structural elucidation of **Lugrandoside** was heavily reliant on NMR spectroscopy. The reported ^{13}C -NMR spectral data are presented below.

Table 1: ^{13}C -NMR Spectral Data of **Lugrandoside**

Carbon Atom	Chemical Shift (δ) ppm
Aglycone	
C-1'	131.5
C-2'	117.2
C-3'	145.8
C-4'	144.3
C-5'	116.3
C-6'	121.2
C- α '	36.5
C- β '	71.8
Inner Glucose	
C-1"	104.2
C-2"	74.9
C-3"	76.2
C-4"	71.5
C-5"	74.5
C-6"	69.5
Outer Glucose	
C-1'''	102.8
C-2'''	73.9
C-3'''	77.8
C-4'''	70.8
C-5'''	77.9
C-6'''	61.9

Caffeoyl Moiety	
C-1'''	127.2
C-2'''	115.2
C-3'''	146.1
C-4'''	149.0
C-5'''	116.1
C-6'''	122.5
C=O	166.8
C- α '''	145.5
C- β '''	114.5

Note: The assignments for some of the sugar carbons may be interchangeable.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of phenylpropanoid glycosides from *Digitalis* species.

Plant Material and Extraction

- Collection: The caulinary leaves of *Digitalis lutea* L. or *Digitalis grandiflora* Miller are collected.
- Drying and Pulverization: The plant material is air-dried at room temperature and then ground into a fine powder.
- Extraction: The powdered leaves are extracted with a solvent system such as methanol-water at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

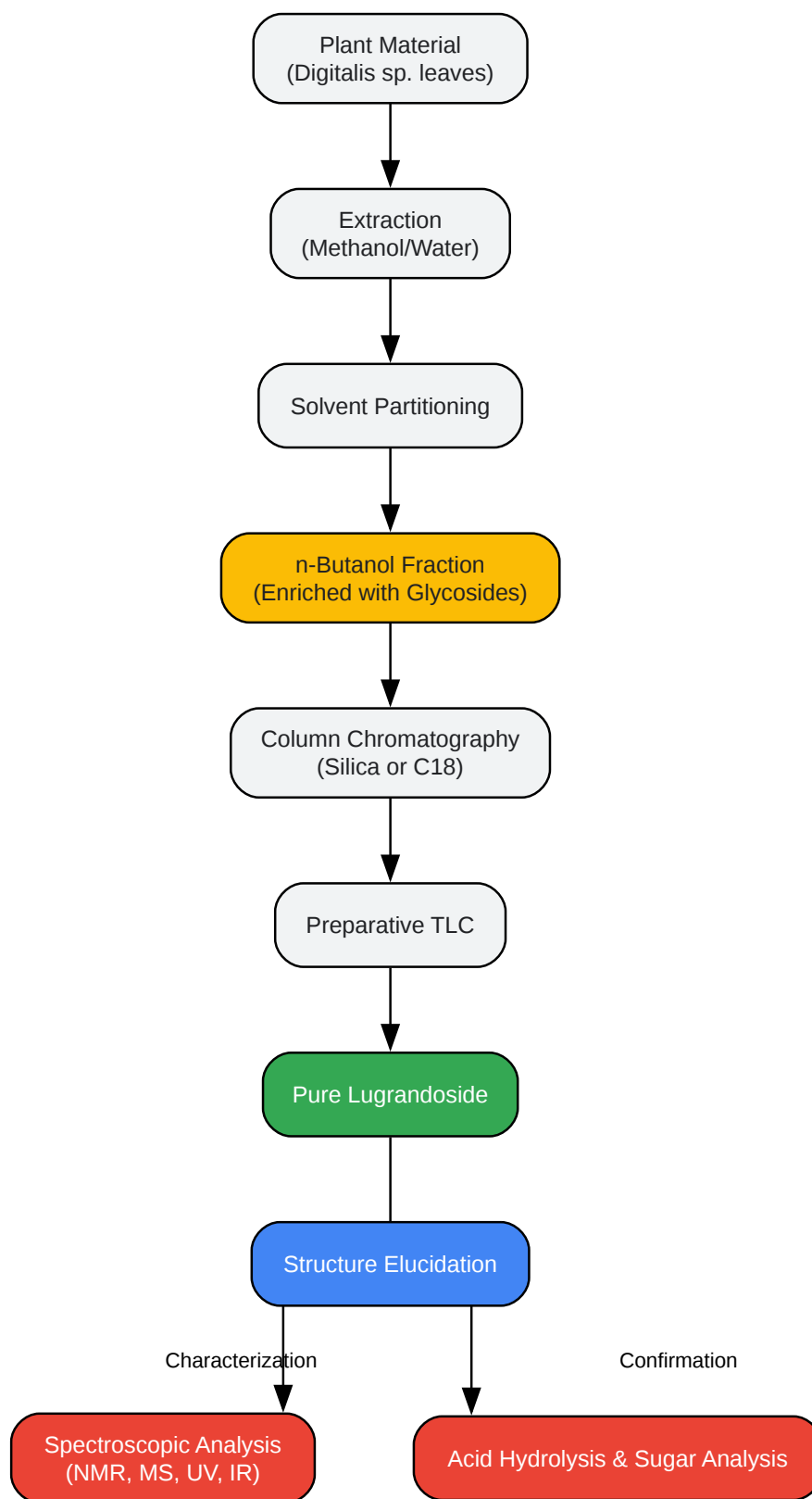
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a silica gel or a reversed-phase (e.g., C18) stationary phase. Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.
- **Preparative Thin-Layer Chromatography (TLC):** Fractions containing **Lugrandoside** are further purified using preparative TLC on silica gel plates with a suitable solvent system (e.g., ethyl acetate/methanol/water). The band corresponding to **Lugrandoside** is scraped off and the compound is eluted from the silica.

Structure Elucidation

- **Spectroscopic Analysis:** The purified **Lugrandoside** is subjected to a suite of spectroscopic analyses to confirm its structure.
 - **UV Spectroscopy:** To identify the presence of phenolic and cinnamic acid chromophores.
 - **IR Spectroscopy:** To identify functional groups such as hydroxyls, aromatic rings, and ester carbonyls.
 - **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
 - **^1H -NMR and ^{13}C -NMR Spectroscopy:** To determine the carbon-hydrogen framework, including the nature and connectivity of the sugar units and the aglycone. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity between all atoms.
- **Acid Hydrolysis:** To confirm the identity of the sugar components, a sample of **Lugrandoside** is subjected to acid hydrolysis. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Lugrandoside**.



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Isolation and Characterization Workflow for **Lugrandoside**.

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